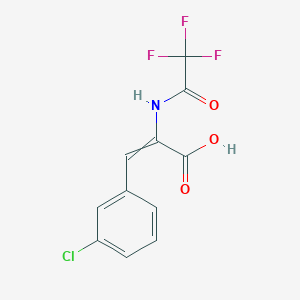
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid is an organic compound that features both chlorophenyl and trifluoroacetamido functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2,2,2-trifluoroacetamide.
Condensation Reaction: The aldehyde group of 3-chlorobenzaldehyde reacts with the amide group of 2,2,2-trifluoroacetamide under basic conditions to form an intermediate.
Dehydration: The intermediate undergoes dehydration to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may involve:
Catalysts: Use of specific catalysts to increase the reaction rate and yield.
Optimized Conditions: Control of temperature, pressure, and pH to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, ethers, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)but-2-enoic acid: Similar structure with an additional carbon in the chain.
Uniqueness
3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid is unique due to the presence of both chlorophenyl and trifluoroacetamido groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
143073-45-4 |
|---|---|
Formule moléculaire |
C11H7ClF3NO3 |
Poids moléculaire |
293.62 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C11H7ClF3NO3/c12-7-3-1-2-6(4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-5H,(H,16,19)(H,17,18) |
Clé InChI |
JBDIENTUOWFODM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=C(C(=O)O)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
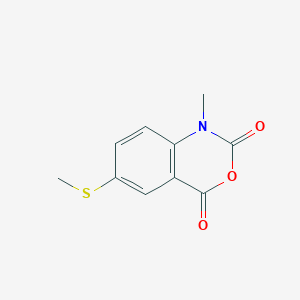
![Ethyl [4-(pyrrolidin-1-yl)naphthalen-1-yl]phosphonate](/img/structure/B15161742.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
![6,10-Dihydroxy-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B15161750.png)
![Ethanone, 2-[(aminophenyl)thio]-1-phenyl-](/img/structure/B15161765.png)

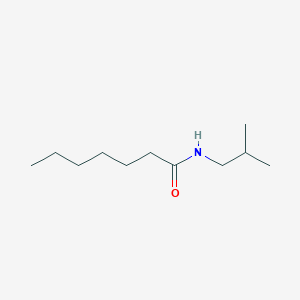
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)

![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
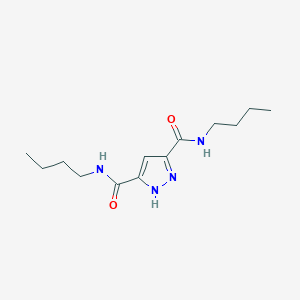
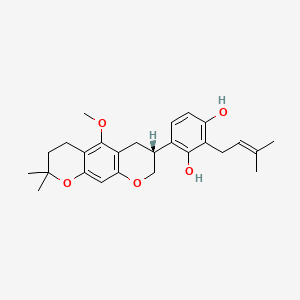
![sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15161803.png)
